N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Scientific Research Applications
N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones with different substituents on the aromatic rings. Examples include:
- N’-[(2E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE
- N’-[(2E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups can enhance its reactivity and potential for forming specific interactions with biological targets.
Properties
Molecular Formula |
C18H16FN3O3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H16FN3O3/c1-13(6-9-15-4-2-3-5-17(15)19)20-21-18(23)12-14-7-10-16(11-8-14)22(24)25/h2-11H,12H2,1H3,(H,21,23)/b9-6+,20-13+ |
InChI Key |
CZSCMWUMBHVTOQ-PDVUDHOGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2F |
Origin of Product |
United States |
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